Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
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Overview
Description
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is a chemical compound with the molecular formula C19H29O6P and a molecular weight of 384.4 g/mol . This compound is known for its complex structure, which includes a phosphoryl group, a phenylbutyl group, and a propanoyloxy group. It is an enantiomer of fosinopril impurity I .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves several steps. One common method includes the esterification of 2-methyl-1-propanoyloxypropane with 4-phenylbutylphosphoryl chloride under controlled conditions . The reaction typically requires a catalyst, such as a base, and is carried out at a specific temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid .
Chemical Reactions Analysis
Types of Reactions
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fosinopril: A related compound with similar structural features but different biological activities.
(S)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinic acid: Another enantiomer with distinct properties.
Uniqueness
®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is unique due to its specific stereochemistry and the presence of both a phosphoryl group and a phenylbutyl group.
Properties
IUPAC Name |
2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVPSAAFKIBID-AFMDSPMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652296 |
Source
|
Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128948-00-5 |
Source
|
Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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